Cas no 82522-70-1 (4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de)

4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de structure
82522-70-1 structure
商品名:4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de
CAS番号:82522-70-1
MF:C22H28N2O3
メガワット:368.469326019287
CID:987890
PubChem ID:54737

4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de 化学的及び物理的性質

名前と識別子

    • 4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de
    • Modecainide
    • JU27887FWK
    • Benzamide, 4-hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)-, (+-)-
    • SCHEMBL120888
    • (+-)-2'-(2-(1-Methyl-2-piperidyl)ethyl)vanillanilide
    • BMY-40327
    • 81329-71-7
    • BMY 40327;MJ 14030
    • Modecainida [INN-Spanish]
    • MJ 14030
    • Modecainidum [INN-Latin]
    • 3-methoxy-O-desmethylencainide
    • Modecainidum
    • (+-)-4-Hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)benzamide
    • DTXSID20868609
    • NS00123080
    • Benzamide, 4-hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)-
    • MS-25916
    • 4-Hydroxy-3-methoxy-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide
    • Q27281703
    • UNII-JU27887FWK
    • D05065
    • Modecainide [USAN:INN]
    • 3-Methoxy-O-demethylencainide
    • BENZAMIDE, 4-HYDROXY-3-METHOXY-N-(2-(2-(1-METHYL-2-PIPERIDINYL)ETHYL)PHENYL)-, (+/-)-
    • Modecainide (USAN/INN)
    • MJ-14030
    • HY-101723
    • 4-hydroxy-3-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
    • 4-hydroxy-3-methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
    • BMY 40327
    • (+/-)-2'-(2-(1-Methyl-2-piperidyl)ethyl)vanillanilide
    • Modecainida
    • AKOS030549012
    • MODECAINIDE [USAN]
    • CS-6629
    • 82522-70-1
    • CHEMBL2106770
    • MODECAINIDE [INN]
    • G12745
    • CHEBI:230065
    • インチ: InChI=1S/C22H28N2O3/c1-24-14-6-5-8-18(24)12-10-16-7-3-4-9-19(16)23-22(26)17-11-13-20(25)21(15-17)27-2/h3-4,7,9,11,13,15,18,25H,5-6,8,10,12,14H2,1-2H3,(H,23,26)
    • InChIKey: LBYXPDAENJSHDD-UHFFFAOYSA-N
    • ほほえんだ: CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)O)OC

計算された属性

  • せいみつぶんしりょう: 368.20999276g/mol
  • どういたいしつりょう: 368.20999276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 473
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd